阿苯达唑砜

描述

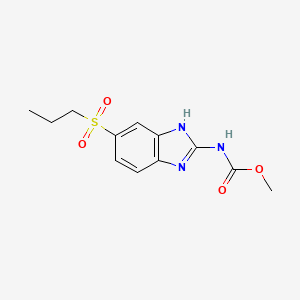

Albendazole sulfone is a major inactive metabolite of the anti-parasitic agent albendazole . It is an active metabolite of the benzimidazole anthelmintic albendazole and inhibits spore formation of E. hellem, E. cuniculi, and E. intestinalis in vitro .

Synthesis Analysis

The synthesis of Albendazole sulfone involves the use of albendazole as a starting material . The process involves oxidation reactions and the use of various reagents .Molecular Structure Analysis

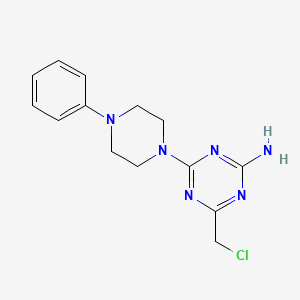

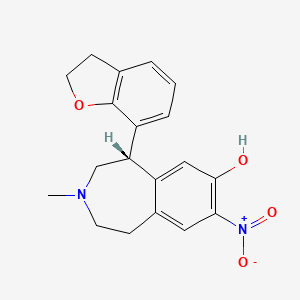

The molecular structure of Albendazole sulfone is C12H15N3O4S . It has an exact mass of 297.08 and a molecular weight of 297.330 .Chemical Reactions Analysis

Albendazole sulfone is involved in various chemical reactions. It has been observed to undergo oxidation reactions for quantitative determination . It has also been observed in biotransformation reactions involving fungi .Physical And Chemical Properties Analysis

Albendazole sulfone has poor solubility and a high Kow coefficient, which leads to mainly root sorption and limited transport into higher parts of plants . Its saturation solubility and dissolution properties have been improved through salt formation .科学研究应用

1. Chemotherapeutic Treatment of Alveolar Echinococcosis (AE) Albendazole sulfone is utilized in the chemotherapeutic treatment of AE, a severe parasitic disease caused by the larval stage of the Echinococcus multilocularis tapeworm. The compound acts as a scolicidal agent, which is used to kill the scoleces (the head segments of tapeworms) in hydatid cysts during in vitro studies .

Enhancement of Oral Bioavailability

Research has been conducted on improving the oral absorption of Albendazole by creating nanocrystal suspensions. This approach aims to overcome the drug’s poor solubility and bioavailability, making it more effective when administered orally .

Detection in Animal-Origin Food

Albendazole sulfone and its metabolites are monitored in animal-origin foods to ensure safety for human consumption. Studies involve the synthesis of haptens and preparation of monoclonal antibodies for simultaneous detection of these compounds in food products .

Inclusion Complex Formation with Cyclodextrin

The formation of inclusion complexes with cyclodextrin is studied to enhance the solubility and stability of Albendazole sulfone. This application is particularly relevant in pharmaceutical formulations where improved solubility can lead to better therapeutic outcomes .

作用机制

Target of Action

Albendazole sulfone primarily targets the endosymbiotic bacteria Wolbachia . Wolbachia are carried by filarial nematodes, which give rise to neglected diseases like African river blindness and lymphatic filariasis .

Mode of Action

Albendazole sulfone interacts with its target, Wolbachia, by disrupting its growth . This disruption is achieved through the compound’s ability to bind to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules . This leads to degenerative alterations in the tegument and intestinal cells of the worm, diminishing its energy production, and ultimately leading to the immobilization and death of the parasite .

Biochemical Pathways

The primary biochemical pathway affected by Albendazole sulfone is the microtubule assembly process within the cells of the worm . By binding to the colchicine-sensitive site of tubulin, Albendazole sulfone inhibits the polymerization of tubulin into microtubules . This disruption affects the energy production of the worm, leading to its immobilization and death .

Pharmacokinetics

The pharmacokinetics of Albendazole sulfone involves its transformation from the parent drug, Albendazole . The parent drug is extensively metabolized, and the parent drug is short-lived, with metabolic products predominating in systemic circulation . .

Result of Action

The action of Albendazole sulfone results in the reduction of intracellular Wolbachia titer both in Drosophila melanogaster and Brugia malayi . This reduction in Wolbachia density leads to the disruption of Wolbachia growth, which is indicative of binary fission defects . This suggests that the efficacy of Albendazole in treating filarial nematode-based diseases is attributable to dual targeting of nematode microtubules and their Wolbachia endosymbionts .

Action Environment

The action, efficacy, and stability of Albendazole sulfone can be influenced by environmental factors. For instance, the use of Albendazole-contaminated fecal material as manures in agricultural settings constitutes their main route of environmental dispersal . Once in soils, these compounds induce toxic effects to soil fauna and soil microbiota Therefore, it is necessary to identify mitigation strategies to restrict the environmental dispersal of Albendazole sulfone

安全和危害

未来方向

Research has shown that Albendazole sulfone targets Wolbachia, a genus of bacteria that live inside the cells of their hosts, including a number of insects and other invertebrates . This suggests potential future directions for the use of Albendazole sulfone in treating diseases caused by Wolbachia .

属性

IUPAC Name |

methyl N-(6-propylsulfonyl-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4S/c1-3-6-20(17,18)8-4-5-9-10(7-8)14-11(13-9)15-12(16)19-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSJYOLYMZNKJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00226167 | |

| Record name | Albendazole sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Albendazole sulfone | |

CAS RN |

75184-71-3 | |

| Record name | Albendazole sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75184-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Albendazole sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075184713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Albendazole sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75184-71-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALBENDAZOLE SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UIC88380G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: While Albendazole Sulfone itself exhibits limited antiparasitic activity [, , ], its precursor, Albendazole Sulfoxide, is considered the primary active metabolite. Benzimidazoles, like ABZ and its metabolites, primarily work by binding to parasite β-tubulin, disrupting microtubule polymerization. This disruption inhibits crucial cellular processes like nutrient uptake, transport, and cell division, ultimately leading to parasite death [, ].

A: Research suggests that Albendazole Sulfone can directly target Wolbachia endosymbionts within filarial nematodes []. It appears to induce elongation of Wolbachia cells, suggesting interference with their binary fission process. Interestingly, this effect is independent of microtubule disruption, implying a distinct mechanism of action against Wolbachia [].

ANone: The molecular formula of Albendazole Sulfone is C12H15N3O4S, and its molecular weight is 313.34 g/mol.

A: While the provided research papers focus on analytical techniques like HPLC and LC-MS/MS for identification and quantification [, , , , , , , , , ], detailed spectroscopic data like NMR or IR is not included in the provided text.

A: Studies investigating the photodegradation of ABZ and its metabolites in water revealed that Albendazole Sulfone undergoes degradation under natural sunlight [, ]. The rate of degradation is influenced by pH, with varying half-lives observed at different pH values [, ].

ANone: The provided research focuses on the pharmacological aspects of Albendazole Sulfone. There is no information available regarding any catalytic properties or applications of this compound.

ANone: The provided research primarily utilizes experimental approaches. No information regarding computational modeling or QSAR studies for Albendazole Sulfone is available.

A: The oxidation state of sulfur significantly impacts the biological activity of ABZ metabolites. Albendazole Sulfoxide, with a sulfoxide group, exhibits the highest antiparasitic activity. Albendazole Sulfone, with a sulfone group, shows significantly reduced activity against most parasites, except for a potential direct effect on Wolbachia [, , , ].

A: Research highlights the use of nanocrystal suspensions as a promising approach to improve the solubility and oral bioavailability of Albendazole []. This technique could potentially be applied to Albendazole Sulfone as well.

ANone: The provided research primarily focuses on scientific aspects and does not delve into specific SHE regulations.

A: Albendazole undergoes rapid and extensive metabolism, primarily in the liver, to form its active metabolite, Albendazole Sulfoxide, and the inactive metabolite, Albendazole Sulfone [, , ]. This metabolic pathway is consistent across various species, including humans, sheep, goats, cattle, and fish, although specific metabolic rates and metabolite ratios may differ [, , ].

A: Albendazole Sulfone is primarily eliminated through urine, although a small portion may undergo further metabolism [, ]. Studies in patients with neurocysticercosis demonstrated that Albendazole Sulfone exhibits a lower renal clearance compared to Albendazole Sulfoxide enantiomers [].

A: Yes, co-administration with certain drugs can significantly alter the pharmacokinetics of ABZ and its metabolites. For instance, concurrent use of Praziquantel notably increases the plasma concentrations of both Albendazole Sulfoxide enantiomers and Albendazole Sulfone []. Similarly, antiepileptic drugs like phenytoin, carbamazepine, and phenobarbital induce the oxidative metabolism of ABZ, leading to a substantial reduction in plasma levels of the active Albendazole Sulfoxide metabolite [].

A: In vitro studies using Echinococcus multilocularis metacestodes revealed that Albendazole Sulfoxide and Albendazole Sulfone exert similar effects on parasite ultrastructure and metabolite profiles in vesicle fluids, suggesting comparable in vitro efficacy against this parasite [].

A: In vivo studies in rats infected with Nippostrongylus braziliensis demonstrated that Albendazole Sulfoxide exhibits comparable anthelmintic activity to Albendazole, while Albendazole Sulfone shows no activity against this parasite [].

A: Interestingly, research suggests that Albendazole itself exhibits higher cytotoxicity compared to its metabolites, Albendazole Sulfoxide and Albendazole Sulfone []. This finding indicates that ABZ metabolism might serve as a detoxification pathway, with metabolites posing lower toxicological risks to mammalian cells [].

ANone: The provided research papers primarily focus on specific aspects of Albendazole and its metabolites, such as analytical methods for detection, pharmacokinetic interactions, and in vitro efficacy. They do not provide comprehensive information on these other topics.

A: High-performance liquid chromatography (HPLC) coupled with various detection techniques, including UV absorbance, fluorescence detection, and tandem mass spectrometry (MS/MS), are widely used for quantifying Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone in biological matrices like plasma, blood, urine, and tissues [, , , , , , , , , ]. These methods offer high sensitivity and selectivity for accurate measurement of these compounds in complex biological samples.

A: Besides HPLC-based methods, capillary electrophoresis (CE) has also been explored for the analysis of ABZ metabolites, particularly for enantioselective separation of Albendazole Sulfoxide enantiomers in plasma and cerebrospinal fluid [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1665618.png)